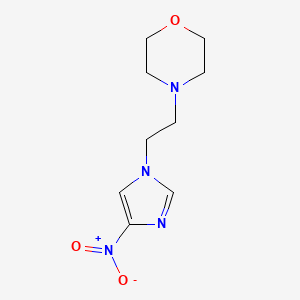

4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine

描述

准备方法

合成路线及反应条件: RGW 611 的合成涉及吗啉与 4-硝基咪唑的反应。反应通常在受控条件下进行,以确保形成所需产物。该反应可概括如下:

起始原料: 吗啉和 4-硝基咪唑。

反应条件: 反应在合适的溶剂中进行,例如二甲基亚砜 (DMSO),在升高的温度下进行反应。

工业生产方法: RGW 611 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度。使用自动化反应器和连续流动系统可以提高生产过程的效率。

化学反应分析

反应类型: RGW 611 经历各种化学反应,包括:

氧化: RGW 611 中的硝基可以发生氧化反应,形成相应的亚硝基和羟胺衍生物。

还原: 硝基也可以还原成胺衍生物。

常用试剂和条件:

氧化剂: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。

还原剂: 可以使用硼氢化钠或催化氢化等还原剂。

取代试剂: 各种亲电试剂可用于取代反应,具体取决于所需产物.

科学研究应用

Medicinal Chemistry

4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine is recognized as an impurity in the antimicrobial agent Nimorazole, which is effective against anaerobic bacteria and protozoa. The presence of this compound is crucial for ensuring the purity and efficacy of Nimorazole during pharmaceutical development.

Antimicrobial Activity

Research indicates that compounds with nitroimidazole structures, including this compound, exhibit notable biological activity against various pathogens. This compound has been studied for its potential to overcome resistance seen in some bacteria, such as Helicobacter pylori, which is known for its role in gastric ulcers .

Radiosensitizer Potential

The compound has been investigated for its role as a radiosensitizer in cancer treatment. It enhances radiation-induced cell death in hypoxic tumor cells, making it a candidate for improving the efficacy of radiation therapy. This application is particularly relevant in the context of treating tumors that are resistant to conventional therapies.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of morpholine with 4-nitroimidazole under controlled conditions to ensure high purity and yield. The mechanism of action primarily revolves around its ability to generate reactive intermediates that can inhibit DNA synthesis in target cells, leading to cell death .

Case Studies and Experimental Findings

Numerous studies have documented the effectiveness of this compound in various experimental settings:

- Antibacterial Efficacy: In vitro studies have shown that this compound can inhibit the growth of both metronidazole-sensitive and resistant strains of Helicobacter pylori, demonstrating its potential as a therapeutic agent against resistant bacterial infections .

- Cytotoxic Activity: Research on hybrid compounds incorporating this structure has indicated significant cytotoxic effects against human cancer cell lines, further supporting its application in oncology .

作用机制

RGW 611 的作用机制涉及其增强缺氧细胞中辐射诱导的细胞死亡的能力。该化合物靶向缺氧细胞,这些细胞通常对放射治疗有抵抗力。通过增强这些细胞对辐射的敏感性,RGW 611 提高了治疗效果。 所涉及的分子靶点和途径包括硝基咪唑部分,其在缺氧条件下会发生还原,导致形成活性中间体,从而导致 DNA 损伤和细胞死亡 .

相似化合物的比较

类似化合物:

米索硝唑: 另一种作为放射增敏剂的硝基咪唑衍生物。

依他硝唑: 一种与 RGW 611 具有类似性质的硝基咪唑化合物。

尼莫拉唑: 一种用于治疗头颈癌的放射增敏剂.

比较: 与其他硝基咪唑衍生物相比,RGW 611 在诱导缺氧细胞死亡方面的能力更强。 其独特的结构使其能够更有效地靶向和增敏缺氧细胞,使其成为放射治疗研究中的一种有价值的化合物 .

生物活性

4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antibacterial, antiparasitic, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The compound features a morpholine ring substituted with a 4-nitro-1H-imidazole moiety, which is known for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with nitroimidazole structures exhibit significant antibacterial properties. For instance, derivatives of nitroimidazole have shown effectiveness against Helicobacter pylori, which is responsible for gastric ulcers. In studies employing the disk diffusion method, certain derivatives demonstrated inhibition zones indicating strong antibacterial activity against both metronidazole-sensitive and resistant strains .

| Compound | Inhibition Zone (mm) | Target |

|---|---|---|

| 4-Nitroimidazole Derivative | 32 (sensitive), 27 (resistant) | H. pylori |

2. Antiparasitic Activity

Nitroimidazole derivatives are also recognized for their antiparasitic effects. For example, the compound has been evaluated for its activity against Plasmodium species, the causative agents of malaria. Studies have shown that modifications to the imidazole ring can enhance solubility and metabolic stability while maintaining or improving antiparasitic efficacy .

| Compound | Activity Against P. falciparum | Solubility (µM) |

|---|---|---|

| Modified Nitroimidazole | EC50 0.010 µM | 5 |

3. Anticancer Properties

The potential of nitroimidazoles in cancer therapy has been explored extensively. Compounds like this compound have been investigated for their ability to selectively target hypoxic tumor cells, enhancing the efficacy of radiation therapy . The mechanism involves the formation of reactive species that can damage DNA in hypoxic conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted by Foroumadi et al. focused on synthesizing and evaluating the bioactivity of various imidazole derivatives against clinical strains of H. pylori. The results indicated that certain derivatives exhibited promising antibacterial properties, with significant inhibition observed at low concentrations .

Case Study 2: Antiparasitic Activity in Malaria Models

An investigation into the pharmacological profile of a series of nitroimidazole-based compounds revealed that modifications to the imidazole ring significantly improved their activity against malaria parasites. The optimized compounds showed enhanced efficacy in mouse models, suggesting potential for therapeutic development .

属性

IUPAC Name |

4-[2-(4-nitroimidazol-1-yl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c14-13(15)9-7-12(8-10-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZAAIIQCHGJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879596 | |

| Record name | MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6497-78-5 | |

| Record name | 4-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6497-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。